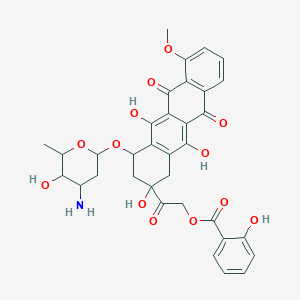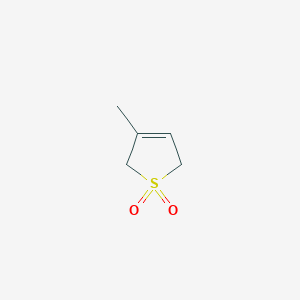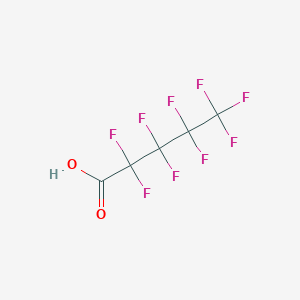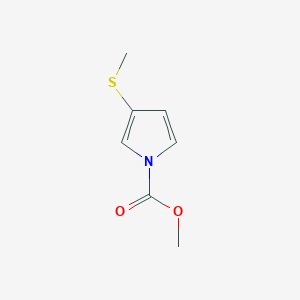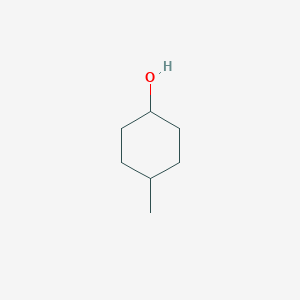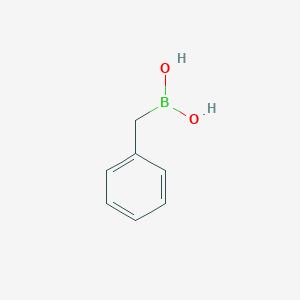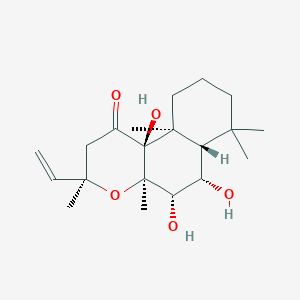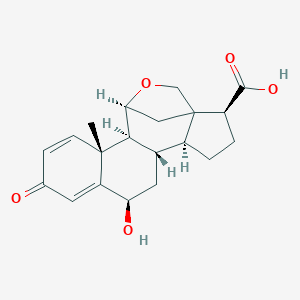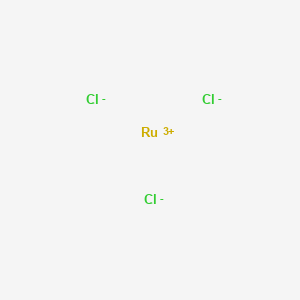
氯化钌 (RuCl3)
描述
Ruthenium(III) chloride, also known as RuCl3, is a chemical compound that can be used as a mild Lewis acid catalyst for various reactions . It appears as reddish-brown or black leafy crystals that are easily deliquescent . It forms a dark red solution and has a relative density of 3.11 . It decomposes into monomers when the temperature exceeds 500°C . It is insoluble in cold water and carbon disulfide .
Synthesis Analysis
The reaction between RuCl3 and salicylaldehyde was performed in the presence of triethylamine in an acetone solution . Based on analytical data, IR, UV-Vis spectroscopy, and cyclic voltammetry, an empirical formula for the acetone solvate [Ru-Cl2Sal] × 0.6 × Et3NHCl Me2CO can be attributed to the product .
Molecular Structure Analysis
Ruthenium(III) chloride has a linear formula of RuCl3 . The molecular weight of the anhydrous form is 207.43 . When hydrated, the molecular weight increases to 261.47 .
Chemical Reactions Analysis
Ruthenium(III) chloride interacts with potassium iodide to produce an iodide precipitate . It precipitates as ruthenium trisulphide when hydrogen sulphide is introduced into the solution . It can form the corresponding ammonia, cyanide, and nitrite complexes with ammonia, potassium cyanide, and potassium nitrite complexes . It is reduced to blue divalent ruthenium ions when interacting with sodium amalgam or titanium trichloride .
Physical And Chemical Properties Analysis
Ruthenium(III) chloride is a reddish-brown or black leafy crystal that is easily deliquescent . It forms a dark red solution and has a relative density of 3.11 . It decomposes into monomers when the temperature exceeds 500°C . It is insoluble in cold water and carbon disulfide .
科学研究应用
Synthesis of Ruthenium Complexes
Ruthenium chloride is widely used as a starting material for the synthesis of various ruthenium complexes . These complexes have been structurally characterized and their magnetic moments have been determined .
Anticancer Properties
Ruthenium chloride has been used in the synthesis of ruthenium (III) complexes of triazolopyrimidines with anticancer properties . These complexes have shown high cytotoxic activity against MCF-7 and HeLa cells .
Catalyst in Oxidative Cyclization
Ruthenium chloride acts as a catalyst in the oxidative cyclization of 1,7-dienes to oxepane diols . This process is important in the synthesis of various organic compounds.
Hydroxylation of Tertiary Hydrocarbons
In combination with periodate or bromate, ruthenium chloride is used in the hydroxylation of tertiary hydrocarbons . This reaction is crucial in the production of alcohols from hydrocarbons.
Antivenom Action
Ruthenium chloride has been demonstrated to modulate human plasmatic coagulation and serves as a constituent of a compounded inorganic antivenom that neutralizes the coagulopathic effects of snake venom in vitro and in vivo .
Mild Lewis Acid Catalyst
Ruthenium chloride can be used as a mild Lewis acid catalyst for the acetalization of aldehydes, acetalization of alcohols, and conversion of ketoximes to amides .
Synthesis of Ru Nanoparticles
Ruthenium chloride can also be used as a precursor to synthesize Ru nanoparticles . These nanoparticles have various applications in catalysis and materials science.
Enhancement of Imaging Techniques
Ruthenium chloride has been employed as an agent to enhance imaging in the setting of electron microscopy . It has also been used in the identification of parent ions when using electrospray mass spectrometry .
作用机制
Target of Action
Ruthenium chloride acts as a catalyst in various chemical reactions . It is used in the oxidative cyclization of 1,7-dienes to oxepane diols , and in the hydroxylation of tertiary hydrocarbons in combination with periodate or bromate . It can also be used as a precursor to synthesize Ru nanoparticles .
Mode of Action
Ruthenium chloride interacts with its targets through catalytic cycles . For example, it can be used as a mild Lewis acid catalyst for the acetalization of aldehydes, acetalization of alcohols, and conversion of ketoximes to amides . It is also used in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Biochemical Pathways
Ruthenium chloride affects various biochemical pathways. For instance, it is involved in the oxidation of thioethers to sulfones in the presence of sodium periodate and acetonitrile . It also plays a role in the hydrolysis of 4-nitrobenzonitrile to 4-nitrobenzamide in the presence of 1,3,5-triaza-7-phosphaadamantane .
Pharmacokinetics
It is known that ruthenium chloride issoluble in water , which could potentially influence its bioavailability .
Result of Action
The result of ruthenium chloride’s action is the facilitation of various chemical reactions. For example, it enables the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also aids in the conversion of ketoximes to amides .
Action Environment
The action of ruthenium chloride can be influenced by environmental factors. For instance, it is known that ruthenium chloride is nonflammable .
安全和危害
Ruthenium(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation and serious eye damage/eye irritation . It also causes specific target organ toxicity (single exposure), with the respiratory system being the target organ .
属性
IUPAC Name |
ruthenium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium chloride (RuCl3) | |
CAS RN |
10049-08-8 | |
| Record name | Ruthenium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUTHENIUM TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY8V1UJV23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Research suggests that Ruthenium chloride can inhibit the procoagulant activity of certain snake venoms, specifically those from the Atheris, Echis, and Pseudonaja species. [] This inhibition appears to be independent of carbon monoxide release, contrasting with the typical mechanism of action associated with carbon monoxide-releasing molecules (CORMs). Instead, evidence points towards a ruthenium-based radical and ionic interactions as the key factors responsible for this inhibitory effect. [] Further research is needed to fully elucidate the specific interactions between RuCl3 and venom components.
A: RuCl3 serves as a precursor in the synthesis of ruthenium nanoparticles (NPs), which are valuable in catalysis. [] One method involves milling RuCl3 with sodium borohydride (NaBH4) and polyphosphorhydrazone (PPH) dendrons. This process generates Ru NPs with diameters of 2-3 nm, stabilized by the PPH dendrons. [] These NPs demonstrate high efficiency in catalyzing the hydrogenation of styrene. [] Furthermore, RuCl3 plays a crucial role in developing ruthenium-incorporated cobalt phosphide nanocubes. [] Reacting RuCl3 with a Co-Co Prussian blue analog, followed by phosphidation, yields these nanocubes, which exhibit excellent catalytic activity in the hydrogen evolution reaction (HER). []
A: Research indicates that hydrous ruthenium oxide (RuO2·xH2O), often derived from RuCl3, acts as the active species in the aerobic oxidation of amines, including benzyl amine. [] In contrast, metallic ruthenium (Ru°) and RuCl3 themselves show minimal activity in this reaction. [] Notably, the activity of RuO2·xH2O catalysts is less dependent on oxygen pressure, proving effective even with air as the oxidant. [] This property is particularly advantageous for developing sustainable and cost-effective catalytic processes.
A: RuCl3 plays a crucial role in enhancing the performance of ZnO-based DSSCs. [, ] One study highlighted the synthesis of a polymer-ruthenium composite dye using RuCl3 and a polymer dye derived from 2-thiophenecarboxaldehyde and polyethylenimine. [] Incorporating this composite dye into the DSSC structure significantly boosted its light-harvesting capacity compared to DSSCs using the polymer dye alone. [] This enhancement translated to improved photovoltaic performance, demonstrating the potential of RuCl3 in developing efficient and cost-effective solar energy technologies.
A: While RuCl3 offers benefits in various applications, it's crucial to address potential environmental concerns. One study examined the short-term chemical changes of stable ruthenium added to rainwater. [] Using X-ray absorption fine structure analysis, researchers found that the chemical forms of RuCl3 remained stable in rainwater for at least one day. [] While this offers preliminary insights, further research is necessary to evaluate long-term environmental effects, including its fate, transport, and potential toxicity in various environmental compartments.
A: While RuCl3 exhibits favorable properties, exploring alternatives is crucial, especially considering its cost and potential environmental impact. Research into replacing expensive RuO2 with more cost-effective materials in supercapacitors highlights this drive. [] Scientists are investigating composites of RuO2 with various carbon substrates, aiming to maintain performance while reducing reliance on expensive ruthenium. [] Similarly, the search for alternative catalysts for reactions like amine oxidation and new materials for DSSCs is ongoing.
A: Characterizing RuCl3 and its derivatives relies on various analytical techniques. X-ray absorption fine structure (XAFS) analysis is helpful to investigate the chemical form and stability of ruthenium species in solution. [] Electron spectroscopy chemical analysis (ESCA) provides insights into the electronic structure and bonding of RuCl3. [] Other techniques commonly employed include Fourier transform infrared (FTIR) spectroscopy, thermogravimetry (TG), differential thermogravimetry (DTG), differential scanning calorimetry (DSC), and UV-Vis spectroscopy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






